4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide
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Overview
Description
4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a phenylacetyl group, and a benzenesulfonamide moiety. Its molecular formula is C22H20N2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the attachment of the phenylacetyl group, and the sulfonamide formation. Common reagents used in these reactions include acyl chlorides, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-oxopyrrolidin-1-yl)benzonitrile
- Ethyl [4-(2-oxopyrrolidin-1-yl)phenyl]acetate
- 2-(4-(2-oxopyrrolidin-1-yl)phenylsulfonamido)acetic acid
Uniqueness
4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22N2O4S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-[2-(2-phenylacetyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H22N2O4S/c27-23(17-18-7-2-1-3-8-18)21-9-4-5-10-22(21)25-31(29,30)20-14-12-19(13-15-20)26-16-6-11-24(26)28/h1-5,7-10,12-15,25H,6,11,16-17H2 |
InChI Key |
MTFWZQBNKYFRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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